molecular formula C13H20N2O3 B1450476 tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate CAS No. 616875-89-9

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1450476
CAS No.: 616875-89-9
M. Wt: 252.31 g/mol
InChI Key: HWRUOYPXTIUDPV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a cyanoethyl group, and a tert-butyl ester

Mechanism of Action

    Target of action

    In general, carbamate esters are used to protect reactive amine groups in a molecule during chemical synthesis . The amine group is the primary target of the carbamate ester.

    Mode of action

    The carbamate ester forms a covalent bond with the amine group, protecting it from reacting with other compounds in the reaction mixture . This allows chemists to perform reactions on other parts of the molecule without affecting the amine group.

    Biochemical pathways

    The exact biochemical pathways affected by this compound would depend on the specific molecule it is used to synthesize. In general, the use of a protecting group like a carbamate ester allows for more complex biochemical reactions to take place without unwanted side reactions .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on the specific molecule it is part of. As a protecting group, the carbamate ester would typically be removed from the molecule before it is used in a biological context .

    Result of action

    The primary result of the action of a carbamate ester is the protection of an amine group during chemical synthesis . This allows for more complex molecules to be synthesized without unwanted side reactions.

    Action environment

    The efficacy and stability of a carbamate ester as a protecting group can be influenced by various factors, including the pH of the reaction mixture, the temperature, and the presence of other compounds .

Preparation Methods

The synthesis of tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the cyanoethyl group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl carbamate: Used in similar synthetic applications but lacks the cyanoethyl group.

    tert-Butyl N-(2-cyanoethyl)carbamate: Similar structure but different functional groups.

    Pinacol boronic esters: Used in organic synthesis but have different reactivity and applications.

Properties

IUPAC Name

tert-butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-6-11(16)10(9-15)5-4-7-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRUOYPXTIUDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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